molecular formula C12H15ClN2O B6146963 N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide CAS No. 75997-68-1

N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide

Cat. No. B6146963
CAS RN: 75997-68-1
M. Wt: 238.7
InChI Key:
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Description

N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide, also known as 3-CPPA, is a synthetic compound of the pyrrolidine family. It is a white solid with a molecular formula of C11H14ClN3O and a molecular weight of 223.7 g/mol. 3-CPPA is a versatile compound used in a variety of scientific research applications, including drug discovery and development, chemical synthesis, and biochemistry.

Scientific Research Applications

N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide is used in a variety of scientific research applications. It has been used in the development of new drugs, as a starting material for chemical synthesis, and as a tool in biochemistry research. It has also been used in the study of enzyme inhibition, drug metabolism, and drug-drug interactions.

Mechanism of Action

N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide has been shown to act as an inhibitor of enzymes, including cytochrome P450 enzymes and monoamine oxidase (MAO) enzymes. It has also been shown to interact with neurotransmitter receptors, including serotonin and dopamine receptors.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, neurotransmitter receptors, and ion channels. It has also been shown to have neuroprotective, anti-inflammatory, and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide has several advantages for use in laboratory experiments. It is a stable compound that is easy to store and handle. It is also a versatile compound that can be used in a variety of scientific research applications.
However, N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide also has some limitations. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, it can be difficult to accurately measure the concentration of N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide in a laboratory setting.

Future Directions

The future of N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide research is promising. It has been used in the development of new drugs, and it has potential applications in drug metabolism and drug-drug interactions. Additionally, it has potential applications in the study of enzyme inhibition and in the development of new therapeutic agents. Furthermore, further research into the biochemical and physiological effects of N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide may lead to new treatments for a variety of diseases and disorders.

Synthesis Methods

N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide can be synthesized using a variety of methods, including the Mitsunobu reaction, the Buchwald-Hartwig coupling reaction, and the Stille reaction. The Mitsunobu reaction involves the reaction of an alcohol with an acid chloride in the presence of a phosphazene base. The Buchwald-Hartwig coupling reaction involves the coupling of an aryl halide with an amine using a palladium catalyst. The Stille reaction involves the coupling of an organotin reagent with an aryl halide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide involves the reaction of 3-chloroaniline with pyrrolidine and acetic anhydride to form N-(3-chlorophenyl)pyrrolidine-2-carboxamide, which is then reacted with acetyl chloride to form the final product.", "Starting Materials": [ "3-chloroaniline", "pyrrolidine", "acetic anhydride", "acetyl chloride" ], "Reaction": [ "Step 1: 3-chloroaniline is reacted with pyrrolidine and acetic anhydride in the presence of a catalyst such as triethylamine to form N-(3-chlorophenyl)pyrrolidine-2-carboxamide.", "Step 2: N-(3-chlorophenyl)pyrrolidine-2-carboxamide is then reacted with acetyl chloride in the presence of a base such as sodium carbonate to form N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS RN

75997-68-1

Product Name

N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide

Molecular Formula

C12H15ClN2O

Molecular Weight

238.7

Purity

95

Origin of Product

United States

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